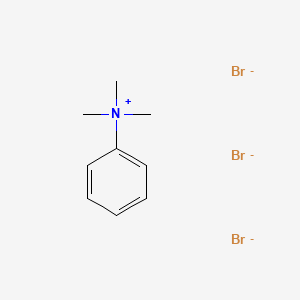

Phenyltrimethylammonium tribromide

Descripción general

Descripción

Phenyltrimethylammonium tribromide is a versatile reagent widely used in organic synthesis. It is known for its convenient oxidizing and brominating properties. This compound appears as orange crystals and is easy to handle, with a melting point of 113-115°C .

Métodos De Preparación

Phenyltrimethylammonium tribromide can be synthesized through a multi-step process:

Análisis De Reacciones Químicas

Phenyltrimethylammonium tribromide undergoes various types of chemical reactions:

Oxidation: It is used for the oxidation of secondary alcohols to ketones and sulfides to sulfoxides.

Bromination: It brominates the α-position of carbonyl compounds and α,β-unsaturated ketones.

Addition Reactions: It adds bromine to alkenes and converts 3-alkoxyfurans to 2-alkoxy-3(2H)-furanones.

Common reagents and conditions include the use of catalytic amounts of antimony tribromide or copper(II) bromide for oxidation reactions, and aqueous pyridine solution for selective oxidation of sulfides . Major products formed include ketones, sulfoxides, and brominated alkenes .

Aplicaciones Científicas De Investigación

Bromination Reactions

PTAB serves as an efficient brominating agent for various substrates:

- Bromination of Alkenes : PTAB facilitates the 1,2-addition of bromine to the double bonds of α,β-unsaturated compounds, yielding dibromo derivatives .

- α-Bromination of Carbonyl Compounds : It effectively brominates the α-position of carbonyl compounds, which is crucial in synthesizing α-bromo derivatives that exhibit enhanced reactivity .

Oxidative Transformations

PTAB has been employed in oxidative transformations, such as:

- Oxidative Conversion of Stilbene Oxide : The reagent converts trans-stilbene oxide to 2-phenyl-1,3-dioxane in the presence of 1,3-diols and a catalytic amount of antimony tribromide .

- Chemoselective Conversions : It facilitates the conversion of 3-alkoxyfurans to 2-alkoxy-3(2H)-furanones and aids in the oxidative ring-opening of diphenylfurans .

Synthesis of Complex Molecules

PTAB is instrumental in synthesizing various complex organic molecules:

- Imidazolines and Pyridazines : The reagent has been successfully used in the synthesis of imidazolines and pyridazines, showcasing its versatility in producing nitrogen-containing heterocycles .

- Phytoalexin Cyclobrassinin : PTAB has also been utilized in the synthesis of phytoalexin cyclobrassinin, highlighting its application in producing biologically active compounds .

Kinetic Studies and Reaction Mechanisms

Recent studies have investigated the kinetics of reactions involving PTAB:

- A study on the bromination kinetics of benzofurans revealed first-order kinetics with respect to the substrate and inverse first-order kinetics concerning PTAB. The reaction rates were influenced by factors such as ionic strength and temperature, providing insights into the reaction mechanisms involved .

Safety and Handling Considerations

PTAB is classified as hazardous, causing severe skin burns and eye damage upon contact. Proper safety measures must be adhered to when handling this compound, including wearing protective gear and ensuring adequate ventilation during use .

Data Tables

Mecanismo De Acción

The mechanism of action of phenyltrimethylammonium tribromide involves the transfer of bromine atoms to substrates. This transfer facilitates oxidation and bromination reactions. The molecular targets include carbonyl compounds, alkenes, and sulfides, which undergo transformation through the addition or substitution of bromine atoms .

Comparación Con Compuestos Similares

Phenyltrimethylammonium tribromide is unique due to its dual role as an oxidizing and brominating agent. Similar compounds include:

Benzyltrimethylammonium tribromide: Used for similar bromination reactions.

Pyridinium tribromide: Another brominating agent with similar applications.

Tetrabutylammonium tribromide: Used for bromination and oxidation reactions.

This compound stands out due to its ease of handling and high efficiency in various organic synthesis reactions .

Actividad Biológica

Phenyltrimethylammonium tribromide (PTT) is a quaternary ammonium salt that serves primarily as a brominating agent in organic synthesis. Its biological activity has been explored in various contexts, particularly in relation to its reactivity and efficiency as a reagent in chemical reactions. This article delves into the biological activity of PTT, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14Br3N

- Molecular Weight : 375.93 g/mol

- CAS Number : 4207-56-1

- Solubility : Insoluble in water, hygroscopic

- Melting Point : 112°C to 117°C

Applications in Organic Synthesis

PTT is recognized for its utility as a brominating reagent, particularly for the 1,2-addition of bromine to α,β-unsaturated compounds. Its use is favored due to its stability and ease of handling compared to elemental bromine, which is hazardous and difficult to manage.

Table 1: Summary of Applications

| Application Type | Description |

|---|---|

| Bromination | Effective for the bromination of unsaturated compounds |

| Aziridination | Acts as a catalyst for aziridination reactions |

| Synthesis of Bromoesters | Facilitates one-pot synthesis from aldehydes and diols |

| Kinetic Studies | Investigated for reaction kinetics with benzofurans |

Kinetic Studies

Research has shown that the kinetics of bromination reactions involving PTT can vary significantly based on substrate concentration and reaction conditions. A notable study investigated the kinetics of bromination of benzofurans using PTT, revealing first-order kinetics with respect to the substrate and inverse first-order kinetics concerning PTT concentration. The study emphasized the influence of ionic strength and temperature on reaction rates.

Case Study: Bromination of Benzofurans

In this study, various 2-acetyl benzofurans were reacted with PTT under controlled conditions. The results indicated that:

- Reaction rates increased with higher substrate concentrations.

- The products were characterized using IR, NMR, and mass spectrometry, confirming the formation of monobromoacyl derivatives.

The mechanism through which PTT operates involves the generation of bromonium ions, facilitating electrophilic addition to double bonds in organic substrates. This process is generally considered more environmentally friendly compared to traditional bromination methods.

Comparative Effectiveness

PTT has been compared with other brominating agents such as pyridinium hydrobromide perbromide (PHPB). Studies have shown that PTT not only provides similar reactivity but also offers advantages in terms of handling and safety.

Table 2: Comparison with Other Brominating Agents

| Reagent | Reactivity | Safety Profile | Handling Ease |

|---|---|---|---|

| This compound (PTT) | High | Moderate | Easy |

| Pyridinium Hydrobromide Perbromide (PHPB) | High | Moderate | Moderate |

| Elemental Bromine | Very High | High (hazardous) | Difficult |

Propiedades

Número CAS |

4207-56-1 |

|---|---|

Fórmula molecular |

C9H14Br3N-2 |

Peso molecular |

375.93 g/mol |

Nombre IUPAC |

trimethyl(phenyl)azanium;tribromide |

InChI |

InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3 |

Clave InChI |

VVHZJARZKKLEOT-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br |

SMILES canónico |

C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

4207-56-1 |

Pictogramas |

Corrosive |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

3426-74-2 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

hydroxide of phenyltrimethylammonium iodide of phenyltrimethylammonium phenyltrimethylammonium phenyltrimethylammonium acetate phenyltrimethylammonium benzenesulfonate phenyltrimethylammonium bromide phenyltrimethylammonium chloride phenyltrimethylammonium tosylate phenyltrimethylammonium tribromide phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd trimethyl-d9-anilinium hydroxide trimethylanilinium trimethylanilinium iodide trimethylphenylammonium hydroxide trimethylphenylammonium iodide X-TractElute |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: PTAB acts as a source of electrophilic bromine, reacting with a variety of functional groups. The specific interaction and downstream effects depend on the target molecule and reaction conditions. For instance, PTAB can:

- Brominate ketones at the alpha position: This can be used to create alpha-bromoketones, which are versatile intermediates in organic synthesis. []

- Selectively oxidize sulfides to sulfoxides: This reaction proceeds under mild conditions and allows for the preparation of 18O-labelled sulfoxides using labelled water. []

- Oxidatively convert 3-alkoxyfurans: Depending on the substrate and conditions, PTAB can lead to either 2-hydroxy-3(2H)-furanones or 2-hydroxy-2-butene-1,4-diones. []

ANone: While the provided research excerpts do not contain comprehensive spectroscopic data, key structural information includes:

A: PTAB is a stable, crystalline solid that is easier to handle than elemental bromine. It is soluble in various organic solvents, including dichloromethane, tetrahydrofuran, and acetonitrile. PTAB has been used successfully in reactions conducted under mild conditions, including room temperature and aqueous solutions. [, ]

- Carbon dioxide fixation: PTAB acts as a co-catalyst with metalloporphyrins or ZnBr2 to facilitate the cycloaddition of carbon dioxide and epoxides, yielding cyclic carbonates. [, ]

- Chemoselective oxidation: PTAB, in the presence of catalytic amounts of SbBr3 or CuBr2, allows for the chemoselective oxidation of secondary alcohols to ketones and 1,2-diols to diketones or α-ketols, avoiding glycol C-C bond cleavage. []

ANone: You are absolutely correct. The provided research primarily focuses on the synthetic applications of PTAB as a reagent in organic chemistry. Information regarding its potential use as a drug or its pharmacological and toxicological properties is not covered.

A: While a specific timeline is not provided, the research highlights PTAB's role as a milder and easier to handle alternative to elemental bromine in organic synthesis. Its use in various reactions, such as alpha-bromination of ketones, sulfide oxidation, and oxidative transformations of heterocycles, has been documented. [, , ] More recently, its application as a co-catalyst in carbon dioxide fixation reactions has emerged as a promising area of research. [, ]

A: PTAB's use in CO2 fixation demonstrates a clear synergy between synthetic organic chemistry and materials science. This application has the potential to contribute to the development of greener synthetic methodologies and sustainable technologies. Furthermore, the use of PTAB in the synthesis of biologically relevant molecules, such as those explored in the synthesis of cephalostatin analogs, highlights its potential applications in medicinal chemistry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.